molecular formula C13H15N3O B2540084 2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2202247-01-4

2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B2540084
CAS RN: 2202247-01-4
M. Wt: 229.283
InChI Key: YPKZWGLAWPYPTK-UHFFFAOYSA-N
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Description

2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. This compound is a heterocyclic compound that contains both an imidazole and pyridine ring. The synthesis method of this compound involves several steps and requires expertise in organic chemistry.

Scientific Research Applications

Synthesis and Biological Activity

New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized, targeting potential antiulcer agents with antisecretory and cytoprotective properties. These compounds, although not exhibiting significant antisecretory activity, demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, with one compound showing comparable activity to SCH-28080 (Starrett et al., 1989).

Chemical Synthesis Advances

A novel method for preparing (2-aminopyridin-4-yl)methanol, a precursor for constructing the imidazo[1,2-a]pyridine structure, has been developed. This method offers a one-step process, enhancing efficiency and reducing the complexity associated with previous approaches (Lifshits et al., 2015).

Chemotherapy Applications

Selenylated imidazo[1,2-a]pyridines have been designed and synthesized, showing promising activity against breast cancer cells. Compounds IP-Se-05 and IP-Se-06 inhibited cell proliferation, intercalated into DNA, and induced cell death by apoptosis, suggesting potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Photophysical Properties for Material Science

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives has been achieved, showing significant Stokes' shift and tunable quantum yields. These compounds, especially those with a 3-(2-methoxyphenyl) group, demonstrate potential as low-cost luminescent materials (Volpi et al., 2017).

Pharmacological Progress

Imidazo[1,2-a]pyridine is a core structure in medicinal chemistry, recognized for its broad range of applications. Compounds with this scaffold show activity across various therapeutic areas, including anticancer, antimicrobial, and anticonvulsant applications. This versatility underscores the scaffold's significance in drug discovery and development (Deep et al., 2016).

properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-16-12-11(7-4-8-14-12)15-13(16)17-9-10-5-2-3-6-10/h2-4,7-8,10H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKZWGLAWPYPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1OCC3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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